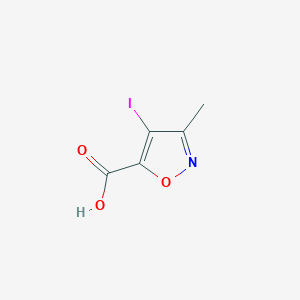
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol is a synthetic organic compound belonging to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, and a methyl group attached to the benzofuran core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of Substituents: The ethyl, methoxy, and methyl groups can be introduced through various substitution reactions. For example, the ethyl group can be added via an alkylation reaction using ethyl iodide and a strong base like sodium hydride. The methoxy group can be introduced through a methylation reaction using dimethyl sulfate and a base like potassium carbonate.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired compound. This may include reactions such as Friedel-Crafts acylation or alkylation, followed by reduction or oxidation steps to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the compound. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides (e.g., ethyl iodide), halogens (e.g., bromine), and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., reflux, room temperature).
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofurans with various functional groups.
科学研究应用
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
相似化合物的比较
Similar Compounds
3-Ethyl-5-methoxy-1-methylbenzofuran: Lacks the hydroxyl group at the 4-position, which may affect its reactivity and biological activity.
5-Methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol: Lacks the ethyl group at the 3-position, which may influence its chemical properties and interactions.
3-Ethyl-1-methyl-1,3-dihydroisobenzofuran-4-ol: Lacks the methoxy group at the 5-position, which may alter its solubility and reactivity.
Uniqueness
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
3-ethyl-5-methoxy-1-methyl-1,3-dihydro-2-benzofuran-4-ol |
InChI |
InChI=1S/C12H16O3/c1-4-9-11-8(7(2)15-9)5-6-10(14-3)12(11)13/h5-7,9,13H,4H2,1-3H3 |
InChI 键 |
CPNPORBPTLFULY-UHFFFAOYSA-N |
规范 SMILES |
CCC1C2=C(C=CC(=C2O)OC)C(O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
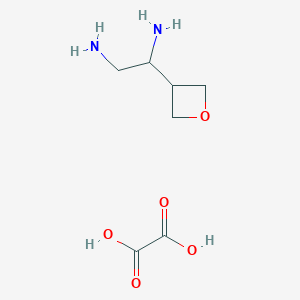
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
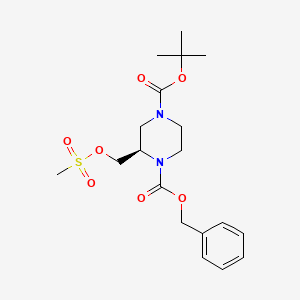
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
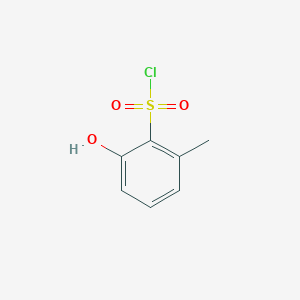
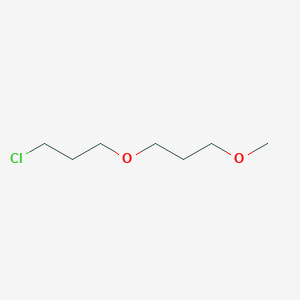
![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
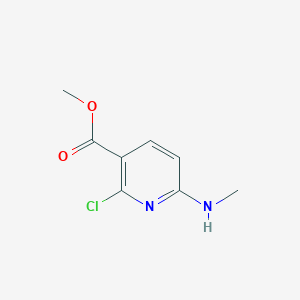
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)
